2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid
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Overview
Description
2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid, commonly known as BPTB, is a thiazolidine derivative that has been extensively studied for its potential applications in various scientific research fields. BPTB is a white crystalline powder with a molecular weight of 399.2 g/mol. It is used as a reagent in organic synthesis and as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of BPTB is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BPTB has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
BPTB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. BPTB has also been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPTB in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using BPTB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on BPTB. One area of interest is its potential use as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of BPTB and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of BPTB involves a multistep process. The starting material is 4-bromobenzaldehyde, which is reacted with thiosemicarbazide to form 2-(4-bromophenyl)-1,3-thiazolidin-3-ylcarbonyl hydrazide. The hydrazide is then reacted with 2-chlorobenzoic acid in the presence of a coupling reagent to form BPTB. The final product is purified by recrystallization.
Scientific Research Applications
BPTB has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antifungal, and antibacterial activities. BPTB has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-12-7-5-11(6-8-12)16-19(9-10-23-16)15(20)13-3-1-2-4-14(13)17(21)22/h1-8,16H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVVQOIVCDOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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